SR8993 was developed through research aimed at understanding the role of NOP receptors in modulating emotional responses. It is classified under synthetic compounds targeting the NOP receptor, with a specific focus on its pharmacological profile that distinguishes it from other opioid receptors such as mu, delta, and kappa receptors. The compound shows over 100-fold selectivity for the NOP receptor compared to the mu opioid receptor, indicating its potential for targeted therapeutic effects without significant cross-reactivity with other opioid systems .
The synthesis of SR8993 involves several key steps that utilize advanced organic chemistry techniques. The process typically begins with the formation of a piperidine derivative, which is then reacted with various aromatic and aliphatic compounds to construct the complex molecular structure of SR8993.
The final product is characterized by high purity and stability, essential for biological testing and pharmacological evaluation .
The molecular structure of SR8993 can be represented as follows:
The three-dimensional conformation of SR8993 allows it to effectively interact with the NOP receptor, facilitating its agonistic action .
SR8993 primarily engages in specific interactions with the NOP receptor, leading to various downstream effects in cellular signaling pathways. Notably:
These properties are critical for its potential applications in modulating fear responses without eliciting typical opioid side effects .
The mechanism by which SR8993 exerts its effects involves binding to the NOP receptor, which leads to:
Data from studies show that intraperitoneal administration of SR8993 significantly affects behavioral responses associated with fear conditioning .
These properties are crucial for drug formulation and delivery systems aimed at achieving effective therapeutic concentrations .
SR8993 has several promising applications in scientific research and potential clinical settings:
The nociceptin/orphanin FQ (N/OFQ) peptide and its cognate receptor (NOP, formerly ORL-1) constitute the fourth major regulatory system within the opioid receptor superfamily. Discovered independently in 1995 by two research groups, N/OFQ was characterized as the endogenous ligand for the previously orphan G-protein-coupled receptor that shares ~60% homology with classical opioid receptors yet exhibits distinct functional properties [3] [7]. Unlike traditional opioids, N/OFQ does not bind significantly to mu (MOP), delta (DOP), or kappa (KOP) opioid receptors, establishing the N/OFQ-NOP system as a pharmacologically independent entity [3]. The NOP receptor demonstrates wide CNS distribution, with particularly dense expression in:
N/OFQ-NOP signaling primarily couples to Gαi/o proteins, inhibiting adenylyl cyclase and reducing cAMP production. Additional effects include:
These molecular actions collectively reduce neuronal excitability and neurotransmitter release, positioning the N/OFQ system as a broad neuromodulator with particular relevance to addiction neurocircuitry [3] [7].
Table 1: Comparative Neuropharmacology of Opioid Receptor Systems
Receptor Type | Endogenous Ligand | Primary Signaling Mechanism | Reward Circuit Effects |
---|---|---|---|
MOP (μ) | β-endorphin | Gαi/o inhibition of cAMP | Potent reward enhancement |
KOP (κ) | Dynorphin | Gαi/o inhibition of cAMP | Aversion/dysphoria |
DOP (δ) | Enkephalin | Gαi/o inhibition of cAMP | Mild reward enhancement |
NOP | Nociceptin/OFQ | Gαi/o inhibition of cAMP | Reward attenuation |
The strategic anatomical distribution of NOP receptors throughout addiction-relevant circuits suggests fundamental regulatory functions. Research spanning two decades has established that NOP activation produces functionally bidirectional effects on drug reward pathways:
Table 2: Evolution of NOP Receptor Agonists for Addiction Research
Compound Type | Prototypical Agent | Brain Penetrance | Alcohol Study Outcomes | Key Limitations |
---|---|---|---|---|
Endogenous Peptide | N/OFQ | Low (ICV administration required) | 50-70% reduction in alcohol intake | Poor pharmacokinetics; enzymatic degradation |
Early Synthetic Agonist | Ro 64-6198 | Moderate | Mixed effects (reduction in Wistars; increase in msP rats) | Mu-opioid receptor off-target activity |
Advanced Agonist | MT-7716 (W-212393 HCl) | Good (oral activity) | Dose-dependent reduction maintained 1 week post-treatment | Residual sedative effects at high doses |
Novel Agonist | SR-8993 | Excellent (systemic efficacy) | Reduces intake, operant responding, and relapse | Highly selective with minimal off-target effects |
SR-8993 represents a third-generation NOP agonist engineered to overcome previous pharmacokinetic and selectivity limitations. Its development stemmed from medicinal chemistry optimization focused on:
Pharmacodynamic characterization reveals:
Unlike peptide-based NOP agonists requiring intracerebroventricular administration, SR-8993 achieves pharmacologically relevant CNS concentrations within 30 minutes of intraperitoneal injection, maintaining stable levels for >4 hours [2]. This pharmacokinetic profile enables systemic dosing while preserving receptor specificity critical for mechanistic research.
The neurobiological rationale for NOP agonism in AUD treatment originates from alcohol's disruption of motivational homeostasis across three addiction stages:
SR-8993's multi-target efficacy across these domains positions it uniquely among experimental AUD therapeutics:
"SR-8993 reduced both home-cage limited access drinking, operant responding for alcohol, and escalation induced through prolonged intermittent access to alcohol. SR-8993 further attenuated stress- as well as cue-induced relapse to alcohol seeking." [2]
Preclinical evidence consistently demonstrates that SR-8993 achieves 30-60% reductions in alcohol consumption across various models while simultaneously addressing negative affective components of withdrawal. This dual action potentially surpasses current FDA-approved AUD medications that predominantly target either consumption (naltrexone) or withdrawal (acamprosate) alone.
Table 3: Key Preclinical Behavioral Findings for SR-8993 in AUD Models
Behavioral Paradigm | Species/Strain | SR-8993 Dose | Key Outcomes | Reference |
---|---|---|---|---|
Limited Access Drinking | Wistar rats | 1.0 mg/kg i.p. | 40% reduction in 10% ethanol intake | [2] |
Operant Self-Administration | Alcohol-preferring rats | 1.0 mg/kg i.p. | 55% decrease in lever pressing | [2] [3] |
Intermittent Access Escalation | Wistar rats | 1.0 mg/kg i.p. | Blocked escalation to 7.5 g/kg/day intake | [2] |
Stress-Induced Reinstatement | Male Wistar rats | 1.0 mg/kg i.p. | 70% reduction in relapse behavior | [2] |
Acute Withdrawal Anxiety | Wistar rats | 1.0 mg/kg i.p. | Complete reversal in elevated plus maze | [2] [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7